molecular formula C23H45N3O3 B14181111 N-(4-{[4-(Heptylamino)-4-oxobutyl]amino}-4-oxobutyl)octanamide CAS No. 869961-03-5

N-(4-{[4-(Heptylamino)-4-oxobutyl]amino}-4-oxobutyl)octanamide

Cat. No.: B14181111
CAS No.: 869961-03-5
M. Wt: 411.6 g/mol
InChI Key: ZZHCZBOIHUBKPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-{[4-(Heptylamino)-4-oxobutyl]amino}-4-oxobutyl)octanamide is a synthetic organic compound with the molecular formula C23H45N3O3

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{[4-(Heptylamino)-4-oxobutyl]amino}-4-oxobutyl)octanamide typically involves a multi-step process. The initial step often includes the formation of intermediate compounds through reactions such as amide bond formation and reductive amination. Specific reaction conditions, such as temperature, pH, and solvent choice, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure consistent quality and efficiency. The use of automated systems for monitoring and controlling reaction parameters is common to maintain optimal conditions throughout the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(4-{[4-(Heptylamino)-4-oxobutyl]amino}-4-oxobutyl)octanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert oxo groups to hydroxyl groups.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions, including temperature, solvent, and catalyst choice, are tailored to achieve the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

N-(4-{[4-(Heptylamino)-4-oxobutyl]amino}-4-oxobutyl)octanamide has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(4-{[4-(Heptylamino)-4-oxobutyl]amino}-4-oxobutyl)octanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other amides and derivatives with heptylamino and oxobutyl groups. Examples include:

  • N-(4-{[4-(Hexylamino)-4-oxobutyl]amino}-4-oxobutyl)octanamide
  • N-(4-{[4-(Octylamino)-4-oxobutyl]amino}-4-oxobutyl)octanamide

Uniqueness

N-(4-{[4-(Heptylamino)-4-oxobutyl]amino}-4-oxobutyl)octanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

869961-03-5

Molecular Formula

C23H45N3O3

Molecular Weight

411.6 g/mol

IUPAC Name

N-[4-[[4-(heptylamino)-4-oxobutyl]amino]-4-oxobutyl]octanamide

InChI

InChI=1S/C23H45N3O3/c1-3-5-7-9-11-15-21(27)25-19-14-17-23(29)26-20-13-16-22(28)24-18-12-10-8-6-4-2/h3-20H2,1-2H3,(H,24,28)(H,25,27)(H,26,29)

InChI Key

ZZHCZBOIHUBKPF-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC(=O)NCCCC(=O)NCCCC(=O)NCCCCCCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.